molecular formula C7H5ClF3N B1487710 3-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1060814-58-5

3-(Chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1487710
CAS RN: 1060814-58-5
M. Wt: 195.57 g/mol
InChI Key: DWOQJLJLLCVGTF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(trifluoromethyl)pyridine, also known as CMTP, is an important chemical compound used in a variety of scientific and industrial applications. This compound has unique properties that make it useful for a variety of applications, including synthesis, scientific research, and laboratory experiments. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CMTP.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(Chloromethyl)-2-(trifluoromethyl)pyridine and its derivatives are utilized primarily in chemical synthesis and structural characterization. For instance, 5-trifluoromethyl-pyridine-2-thione, a related compound, demonstrates complex behavior when interacting with molecular iodine. The resultant n–σ* complex with molecular iodine has been extensively studied, revealing detailed insights into its crystal structure through X-ray diffraction, highlighting its potential in chemical synthesis and structural characterization (Chernov'yants et al., 2011).

Pesticide Synthesis

The compound is notably used in the synthesis of pesticides. For example, a variation of the compound, 2,3-dichloro-5-trifluoromethyl pyridine, is a significant derivative utilized extensively in the production of various pesticides (Xin-xin, 2006).

Insecticidal Activity

Another derivative, 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, shows potential insecticidal activity, indicating the broader utility of such compounds in agricultural sciences (Liu et al., 2006).

Catalysis and Ligand Synthesis

The compound and its derivatives are also pivotal in catalysis and ligand synthesis. For instance, it's involved in the formation of half-pincer (N, S/Se) ligands, which are essential in synthesizing various half-sandwich complexes with potential catalytic applications (Prakash et al., 2012).

Electrophilic Substitutions

Electrophilic substitutions of chloro-trifluoromethyl pyridines are a significant area of study. The compound serves as a starting material for various halogen/metal exchange reactions, showcasing its versatility in synthetic organic chemistry (Mongin et al., 1998).

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-(trifluoromethyl)pyridine plays a pivotal role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules, often through radical intermediates. For instance, it can participate in the formation of carbon-centered radicals, which are essential in many biochemical processes . The nature of these interactions is primarily governed by the electron-withdrawing effects of the trifluoromethyl group, which can stabilize radical intermediates and facilitate various biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can alter the lipophilicity of the compound, affecting its interaction with cellular membranes and proteins . This can lead to changes in cell signaling pathways, potentially impacting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the presence of the chloromethyl group can facilitate covalent binding to biomolecules, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates, which can participate in various biochemical reactions . The trifluoromethyl group can stabilize these radicals, enhancing their reactivity and enabling the compound to act as a potent biochemical reagent. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions can have significant downstream effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its biochemical effects over time. This compound is relatively stable under standard laboratory conditions, but its reactivity can change over time due to factors such as light exposure and temperature . Long-term studies have shown that the compound can undergo degradation, leading to changes in its biochemical activity. These temporal effects are important considerations for its use in in vitro and in vivo studies, as they can impact the reproducibility and reliability of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial biochemical effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence metabolic flux by altering the reactivity of the compound and its intermediates . Enzymes such as cytochrome P450 can metabolize the compound, leading to the formation of reactive intermediates that participate in further biochemical reactions. These interactions can affect metabolite levels and overall metabolic homeostasis, highlighting the importance of understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and its distribution within lipid-rich environments. These properties are important for understanding how the compound reaches its target sites and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the trifluoromethyl group can influence the compound’s interaction with membrane-bound proteins, directing it to specific membrane regions. Additionally, the chloromethyl group can facilitate covalent binding to nucleophilic sites within organelles, affecting the compound’s activity and function in these subcellular locations.

properties

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOQJLJLLCVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697248
Record name 3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060814-58-5
Record name 3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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